molecular formula C14H19NO4 B12788891 Butyl 3-(phenylcarbamoyloxy)propanoate CAS No. 6625-76-9

Butyl 3-(phenylcarbamoyloxy)propanoate

Cat. No.: B12788891
CAS No.: 6625-76-9
M. Wt: 265.30 g/mol
InChI Key: OBSVALLNIAFUFE-UHFFFAOYSA-N
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Description

Butyl 3-(phenylcarbamoyloxy)propanoate is an ester derivative featuring a phenylcarbamoyloxy functional group attached to a propanoic acid backbone, esterified with a butyl group. For example, enzymatic esterification of phenolic acids (e.g., butyl 3-(4-hydroxyphenyl)propanoate) has been explored for antioxidant and antifungal applications . Similarly, phenylcarbamoyl-containing compounds are synthesized for their role in drug intermediates, as seen in Baccatin III derivatives .

Properties

CAS No.

6625-76-9

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

butyl 3-(phenylcarbamoyloxy)propanoate

InChI

InChI=1S/C14H19NO4/c1-2-3-10-18-13(16)9-11-19-14(17)15-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)

InChI Key

OBSVALLNIAFUFE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCOC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 3-(phenylcarbamoyloxy)propanoate can be synthesized through the esterification of 3-(phenylcarbamoyloxy)propanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the production process by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(phenylcarbamoyloxy)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Transesterification: Methanol or ethanol in the presence of a base such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: 3-(phenylcarbamoyloxy)propanoic acid and butanol.

    Transesterification: A different ester and butanol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to Butyl 3-(phenylcarbamoyloxy)propanoate. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antiproliferative Activity

  • A study screened several derivatives of this compound against human cancer cell lines.
  • Results: Some compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative effects against HCT-116 cells .

2. Anti-inflammatory Effects

Compounds with similar structural features have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar activities.

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 Range (µg/mL)Mechanism of Action
AnticancerMCF-70.5 - 10Induction of apoptosis
AnticancerHCT-1161.9 - 7.52Inhibition of cell proliferation
Anti-inflammatoryVariousNot specifiedInhibition of cytokine production

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of novel pharmaceuticals.

1. Synthesis of Chiral Compounds

The compound can be utilized in the synthesis of chiral alkylboronates, which are valuable in asymmetric synthesis processes. These chiral intermediates can facilitate the formation of complex biological molecules with high stereochemical purity.

2. Formulation Agent

In addition to its synthetic utility, this compound is explored as a formulation agent in cosmetic and pharmaceutical products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of butyl 3-(phenylcarbamoyloxy)propanoate primarily involves the hydrolysis of the ester bond. In biological systems, esterases catalyze the hydrolysis, leading to the release of 3-(phenylcarbamoyloxy)propanoic acid and butanol. The released acid can then participate in various biochemical pathways .

Comparison with Similar Compounds

Butyl 3-(4-Hydroxyphenyl)propanoate

  • Structure: Propanoate ester with a 4-hydroxyphenyl group.
  • Synthesis : Produced via enzymatic esterification using Yarrowia lipolytica biomass, achieving 75–98% conversion rates .
  • Applications: Antioxidant Activity: IC50 = 19 mg/mL (95 mM); TEAC value = 0.427 . Antifungal Activity: Highest among tested phenolic esters, likely due to lipophilic enhancement from the butyl chain .

However, both share enhanced lipophilicity from the butyl ester, improving solubility in lipid-rich matrices.

Agrochemical Esters: Herbicidal Butyl Propanoates

Cyhalofop Butyl Ester

  • Structure: Butyl 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate .
  • Applications : Herbicide targeting grass weeds.
  • Key Feature : The trifluoromethylpyridinyl group enhances stability and target specificity.

Fluazifop-P Butyl Ester

  • Structure : Similar to cyhalofop but with a 2-pyridinyloxy substituent .
  • Applications : Broad-spectrum herbicide.

Comparison: These esters prioritize functional groups (e.g., pyridinyl, trifluoromethyl) for herbicidal activity, whereas Butyl 3-(phenylcarbamoyloxy)propanoate’s phenylcarbamoyl group may favor pharmacological interactions. Both classes utilize esterification to modulate bioavailability.

Pharmaceutical Analogs: Baccatin III Derivatives

Baccatin III 13-Ester with (2R,3S)-2-Hydroxy-3-Phenylpropanoic Acid

  • Structure: Complex taxane derivative with a phenylpropanoate ester .
  • Applications : Intermediate in paclitaxel (chemotherapy drug) synthesis.
  • Key Feature : The ester linkage is critical for binding to microtubules.

Comparison: While structurally more complex, these derivatives highlight the role of phenylpropanoate esters in drug design. This compound’s simpler structure could serve as a scaffold for analogous bioactive molecules.

Industrial Solvents: Simple Butyl Esters

Butyl Propionate

  • Structure: Propanoic acid esterified with butanol .
  • Applications : Solvent for perfumes, flavorings, and coatings.
  • Properties : Low toxicity, fruity odor, and high volatility .

Comparison: this compound’s aromatic and carbamoyl groups would likely reduce volatility and increase polarity, making it less suitable as a solvent but more viable for controlled-release formulations.

Data Tables

Table 1: Structural and Functional Comparison of Butyl Esters

Compound Key Structural Features Synthesis Method Applications Key Data
This compound Phenylcarbamoyloxy, butyl ester Not reported Hypothetical: Pharma N/A
Butyl 3-(4-hydroxyphenyl)propanoate 4-Hydroxyphenyl, butyl ester Enzymatic esterification Antioxidant, antifungal IC50 = 19 mg/mL; TEAC = 0.427
Cyhalofop butyl ester Trifluoromethylpyridinyl, propanoate Chemical synthesis Herbicide Molecular formula: C20H20FNO4
Baccatin III 13-ester derivatives Taxane core, phenylpropanoate Semi-synthetic Chemotherapy intermediate N/A
Butyl propionate Simple alkyl ester Industrial synthesis Solvent CAS 590-01-2

Research Findings and Trends

  • Enzymatic Synthesis: Freeze-dried Yarrowia lipolytica biomass efficiently synthesizes phenolic acid esters, suggesting a viable route for producing this compound .
  • Structure-Activity Relationships : Lipophilicity and aromatic substituents (e.g., phenyl vs. hydroxyphenyl) significantly influence bioactivity, as seen in antifungal and antioxidant assays .
  • Pharmacological Potential: The carbamoyl group in this compound may mimic functionalities in Baccatin III esters, warranting exploration in drug delivery systems .

Biological Activity

Butyl 3-(phenylcarbamoyloxy)propanoate is a compound of interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. This article explores the biological activity of this compound, emphasizing its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be categorized as a carbamate derivative. The structural formula can be denoted as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O4_{4}
  • Molecular Weight : 251.28 g/mol

The compound features a butyl group attached to a phenylcarbamoyloxy moiety, which is critical for its biological activity.

Inhibition of FAAH and COX

  • FAAH Inhibition :
    • FAAH is an enzyme responsible for the degradation of endocannabinoids, which play vital roles in pain modulation and inflammation.
    • Research indicates that this compound exhibits significant inhibitory effects on FAAH, leading to increased levels of endocannabinoids and enhanced analgesic effects in various models of pain .
  • COX Inhibition :
    • COX enzymes are key players in the inflammatory response, converting arachidonic acid into prostaglandins.
    • This compound has been shown to inhibit both COX-1 and COX-2, with varying potencies. The inhibition profiles suggest that modifications to the structure can enhance selectivity towards either isoform .

Structure-Activity Relationship (SAR)

The SAR studies highlight how different substituents on the carbamate structure influence biological activity. For instance:

  • Alkyl Chain Length : Increasing the length of the alkyl chain at the N-terminal region enhances FAAH inhibition but may reduce COX activity. For example, a pentyl analog showed higher potency against FAAH compared to butyl derivatives .
  • Positioning of Functional Groups : The position of the carbamate group on the phenyl ring significantly impacts inhibitory activity. Meta-substituted derivatives typically exhibit superior potency compared to ortho or para configurations .

Anti-inflammatory Effects

In vivo studies have demonstrated the anti-inflammatory potential of this compound in mouse models. These studies indicate that:

  • The compound significantly reduces inflammation markers and pain responses.
  • It exhibits a favorable safety profile, causing minimal gastrointestinal side effects compared to traditional NSAIDs .

Comparative Potency Table

Compound VariationIC50 (μM) for FAAHIC50 (μM) for COX-1IC50 (μM) for COX-2
Butyl derivative48.70.72>100
Pentyl derivative4.84.474.3

This table illustrates how structural modifications can lead to significant changes in biological activity.

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